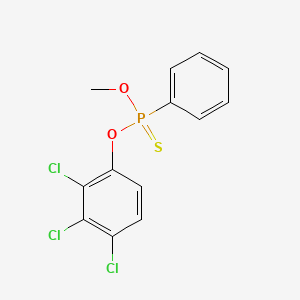
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its complex molecular structure, which includes a phosphonothioate group, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate typically involves the reaction of phenylphosphonothioic dichloride with 2,3,4-trichlorophenol in the presence of a base, followed by methylation. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one atom or group in the molecule with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium. Reaction conditions vary but often include controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
O-Methyl O-(4-bromo-2,5-dichlorophenyl) phenylphosphonothioate: Similar in structure but with different halogen substitutions.
O-Methyl O-(2,4,5-trichlorophenyl) phenylphosphonothioate: Another analog with variations in the chlorophenyl group.
Uniqueness
O-Methyl O-(2,3,4-trichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
86889-53-4 |
|---|---|
Molecular Formula |
C13H10Cl3O2PS |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
methoxy-phenyl-sulfanylidene-(2,3,4-trichlorophenoxy)-λ5-phosphane |
InChI |
InChI=1S/C13H10Cl3O2PS/c1-17-19(20,9-5-3-2-4-6-9)18-11-8-7-10(14)12(15)13(11)16/h2-8H,1H3 |
InChI Key |
QKWQFJHFMQYCSF-UHFFFAOYSA-N |
Canonical SMILES |
COP(=S)(C1=CC=CC=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















